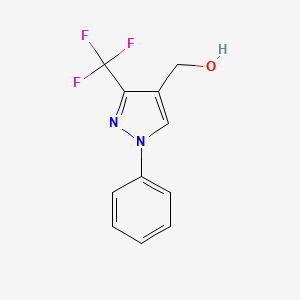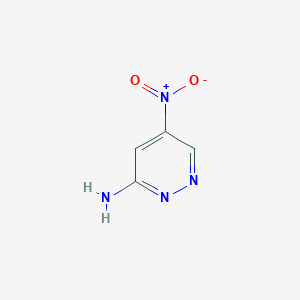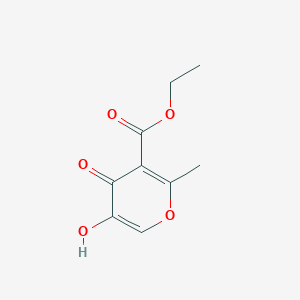
Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
製造方法
合成経路と反応条件
5-ヒドロキシ-2-メチル-4-オキソ-4H-ピラン-3-カルボン酸エチルの合成は、通常、エチルアセトアセテートとマロン酸を、エトキシドナトリウムなどの塩基の存在下で反応させることから始まります。この反応は、ノエナゲル縮合を経て進行し、続いて環化が起こってピラノン環が形成されます。 反応条件は、一般的に混合物をエタノール中で数時間還流させることを含みます .
工業的製造方法
この化合物の工業的製造は、同様の合成経路を採用しますが、より大規模に行われます。連続式反応器の使用や最適化された反応条件は、収率と純度を向上させることができます。また、再結晶やクロマトグラフィーなどの精製技術を用いて、目的化合物を高純度で得ることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate typically involves the reaction of ethyl acetoacetate with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyranone ring. The reaction conditions generally include refluxing the mixture in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
反応の種類
5-ヒドロキシ-2-メチル-4-オキソ-4H-ピラン-3-カルボン酸エチルは、以下のようなさまざまな化学反応を起こします。
酸化: ヒドロキシ基は、ケトンまたはカルボン酸に酸化される可能性があります。
還元: ケトン基は、アルコールに還元される可能性があります。
置換: エステル基は、求核置換反応を受けます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤がよく使用されます。
置換: アミンやアルコールなどの求核剤は、酸性または塩基性条件下でエステル基と反応することができます。
生成される主な生成物
酸化: 5-ヒドロキシ-2-メチル-4-オキソ-4H-ピラン-3-カルボン酸の生成。
還元: 5-ヒドロキシ-2-メチル-4-ヒドロキシ-4H-ピラン-3-カルボン酸エチルの生成。
置換: 使用した求核剤に応じて、さまざまな置換ピラノン誘導体の生成。
科学的研究の応用
5-ヒドロキシ-2-メチル-4-オキソ-4H-ピラン-3-カルボン酸エチルは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗酸化作用など、潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療剤としての可能性を探るための研究が進められています。
工業: ファインケミカルや医薬品の合成に使用されます。
作用機序
5-ヒドロキシ-2-メチル-4-オキソ-4H-ピラン-3-カルボン酸エチルの作用機序は、特定の分子標的や経路との相互作用を伴います。例えば、抗酸化作用は、フリーラジカルを捕捉し、酸化ストレスを抑制する能力に起因します。 さらに、抗菌活性は、細菌細胞膜との相互作用によるものであり、細胞の溶解と死に至ると考えられています .
類似化合物との比較
類似化合物
- 5-ヒドロキシ-4-オキソ-4H-クロメン-2-カルボン酸エチル
- 3-(ベンジルオキシ)-4-オキソ-4H-ピラン-2-カルボン酸エチル
- 5-ヒドロキシ-4-オキソ-4H-ピラン-2-カルボン酸
独自性
5-ヒドロキシ-2-メチル-4-オキソ-4H-ピラン-3-カルボン酸エチルは、ピラノン環の特定の置換パターンにより、独特の化学的および生物学的特性を持っています。
特性
分子式 |
C9H10O5 |
|---|---|
分子量 |
198.17 g/mol |
IUPAC名 |
ethyl 5-hydroxy-2-methyl-4-oxopyran-3-carboxylate |
InChI |
InChI=1S/C9H10O5/c1-3-13-9(12)7-5(2)14-4-6(10)8(7)11/h4,10H,3H2,1-2H3 |
InChIキー |
KDRPRNSKSMOEBC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC=C(C1=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11765171.png)
![[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate](/img/structure/B11765178.png)
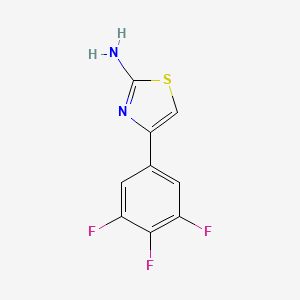


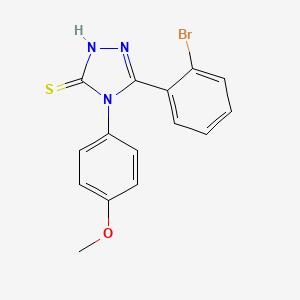
![Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B11765206.png)
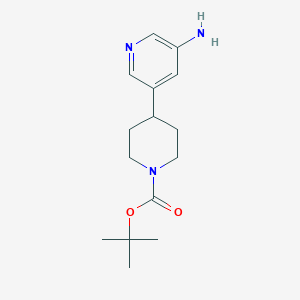
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B11765225.png)

![(Hexahydrofuro[2,3-b]furan-3-yl)methanol](/img/structure/B11765247.png)
![1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine](/img/structure/B11765253.png)
